tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate
CAS No.:
Cat. No.: VC13579982
Molecular Formula: C16H31NO5
Molecular Weight: 317.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31NO5 |
|---|---|
| Molecular Weight | 317.42 g/mol |
| IUPAC Name | methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate |
| Standard InChI | InChI=1S/C16H31NO5/c1-9-11(2)14(12(20-7)10-13(18)21-8)17(6)15(19)22-16(3,4)5/h11-12,14H,9-10H2,1-8H3/t11-,12+,14-/m0/s1 |
| Standard InChI Key | QUKPMKIGESHWTO-SCRDCRAPSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |
| SMILES | CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate, reflects its intricate stereochemistry and functional group arrangement . Its molecular formula, , corresponds to a molecular weight of 317.42 g/mol . Key structural features include:
-
A tert-butyl carbamate group () at the N-methyl position, providing steric protection for amines during synthetic sequences.
-
A methoxycarbonyl ester () at the terminal position, enhancing solubility and serving as a leaving group in nucleophilic reactions.
-
Methyl and methoxy substituents at the 2- and 4-positions, respectively, which influence conformational stability and chiral recognition.
The stereochemical configuration—(2R,3S,4S)—is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to enzymes or receptors .
Table 1: Molecular Properties
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate typically involves asymmetric catalysis and stereoselective protection-deprotection strategies to achieve the desired configuration. Key steps include:
-
Chiral Precursor Preparation: Starting from (R)- or (S)-configured alcohols or amines, nucleophilic substitution or Mitsunobu reactions establish the initial stereocenters .
-
Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine .
-
Esterification: Coupling of the methoxycarbonyl group using methyl chloroformate or similar reagents under anhydrous conditions.
-
Purification: Chromatographic separation (e.g., HPLC or flash chromatography) to isolate the desired diastereomer.
A representative synthetic route is illustrated below:
Challenges in Stereochemical Control
Maintaining enantiomeric excess (ee) above 98% requires stringent control of reaction parameters, including temperature, solvent polarity, and catalyst loading . For instance, palladium-catalyzed cross-couplings or enzymatic resolutions may be employed to rectify stereochemical drifts .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), but limited solubility in water . Its stability under acidic conditions is compromised due to the labile Boc group, which undergoes cleavage at pH < 4 .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility in DMF | >50 mg/mL | |
| Stability (pH 7) | Stable at 25°C for 24 hours |
Biological Relevance and Applications
Role in Pharmaceutical Synthesis
As a chiral building block, this compound is integral to synthesizing protease inhibitors, kinase modulators, and GPCR-targeted therapeutics . For example, its carbamate moiety participates in hydrogen bonding with catalytic residues in enzyme active sites, while the methoxycarbonyl group enhances membrane permeability .
Case Study: Protease Inhibitor Development
In a patented application (US10889593B2), the compound served as an intermediate in producing macrocyclic peptides targeting hepatitis C virus (HCV) NS3/4A protease . Structural analogs derived from this carbamate demonstrated IC values below 10 nM in enzymatic assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume